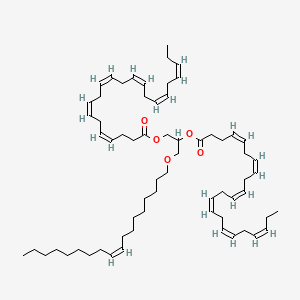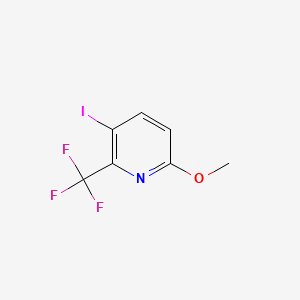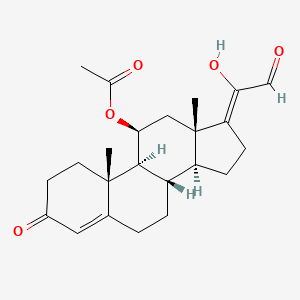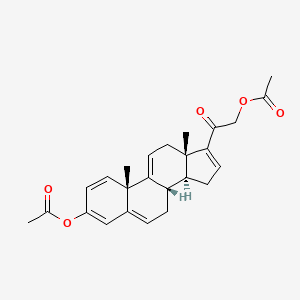
tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a methoxypyrazine ring, and an aminophenylsulfonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyrazine ring, followed by the introduction of the methoxy and aminophenylsulfonylamino groups. The final step involves the addition of the tert-butyl carbamate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful for probing biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate involves its interaction with specific molecular targets. The aminophenylsulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The methoxypyrazine ring may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(aminomethyl)phenylcarbamate: This compound shares the tert-butyl carbamate group but lacks the methoxypyrazine and aminophenylsulfonylamino groups.
Tert-butyl carbamate: A simpler compound with only the tert-butyl carbamate group, used as a protecting group in organic synthesis.
N-Boc-1,3-propanediamine: Contains a similar tert-butyl carbamate group but with different substituents.
Uniqueness
tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler compounds. The presence of the methoxypyrazine and aminophenylsulfonylamino groups allows for more complex interactions and applications in various fields.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5S/c1-19(2,3)29-18(25)21-11-5-6-14-12-22-16(17(23-14)28-4)24-30(26,27)15-9-7-13(20)8-10-15/h7-10,12H,5-6,11,20H2,1-4H3,(H,21,25)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVIYPQEJIVJJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate](/img/structure/B568900.png)











